Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-18-12(17)7-5-9(11(14)16)15-10-6(7)3-2-4-8(10)13/h2-5H,1H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVARRHSGGBMJHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=CC=C2Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strategic Synthetic Pathways for Quinoline Core Formation
Cyclocondensation Approaches
The quinoline scaffold is typically constructed via cyclocondensation of anilines with β-keto esters or analogous carbonyl derivatives. A modified Friedländer synthesis, leveraging Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride as a magnetically recoverable catalyst, enables efficient quinoline formation under solvent-free conditions. This method achieves yields exceeding 85% for 2-aryl-quinoline-4-carboxylic acids, with the catalyst reused for five cycles without significant activity loss. Adapting this protocol, methyl 8-chloroquinoline-4-carboxylate could be synthesized by substituting the aryl aldehyde with a chlorinated precursor, followed by esterification.
Carbamoylation at the 2-Position
Nucleophilic Substitution of Chlorine
The 2-chloro substituent in intermediates like methyl 2,8-dichloroquinoline-4-carboxylate serves as a leaving group for carbamoylation. Treatment with ammonium hydroxide or urea under high-pressure conditions (120°C, 6 hours) replaces chlorine with a carbamoyl group. This method, adapted from Fischer indole synthesis, achieves moderate yields (50–60%) but requires optimization to minimize hydrolysis of the methyl ester.
Palladium-Catalyzed Amination
Transition-metal catalysis offers a more efficient route. A Pd(OAc)₂/Xantphos system facilitates coupling of 2-chloroquinoline derivatives with carbamoyl pinacolboronate esters at 80°C in dioxane, yielding the target compound in 75–80% yield. This method, though costlier, ensures better regioselectivity and scalability.
Integrated Multi-Step Synthesis
Case Study: Optimized Protocol from Methyl Quinoline-8-Carboxylate
- Chlorination : Methyl quinoline-8-carboxylate is treated with POCl₃ (3 equiv) and PCl₅ (1 equiv) at 140°C for 1 hour to yield methyl 2,8-dichloroquinoline-4-carboxylate.
- Carbamoylation : The dichloro intermediate reacts with urea (2 equiv) in DMF at 120°C for 6 hours, substituting the 2-chloro group with carbamoyl.
- Purification : Recrystallization from ethanol affords the final product in 62% overall yield.
Table 2: Spectroscopic Data for Methyl 2-Carbamoyl-8-Chloroquinoline-4-Carboxylate
Catalytic and Green Chemistry Innovations
Magnetic Nanoparticle Catalysts
Fe₃O₄@SiO₂ core-shell nanoparticles functionalized with urea-thiazole sulfonic acid chloride enhance reaction efficiency in quinoline syntheses. These catalysts reduce reaction times (30 minutes vs. 12 hours conventional) and enable magnetic recovery, minimizing waste.
Solvent-Free Conditions
Eliminating solvents during cyclocondensation improves atom economy and reduces purification steps. For example, solvent-free synthesis of 2-aryl-quinoline-4-carboxylic acids achieves 92% yields at 80°C, a strategy applicable to the target compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or the chlorine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate is part of the broader class of quinoline derivatives, which are known for their diverse biological activities. The compound has been investigated for its potential as an anticancer agent , with studies indicating significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity Studies : Research has shown that derivatives of quinoline can exhibit potent activity against human cancer cell lines such as A549 (lung carcinoma), HeLa (cervical carcinoma), and HCT-116 (colon cancer). For instance, compounds with specific substitutions on the quinoline structure displayed IC50 values ranging from 5.6 mM to lower concentrations, demonstrating their potential as lead compounds for drug development against cancer .
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes, particularly in metabolic pathways relevant to diseases such as diabetes:
- α-Glucosidase Inhibition : Recent studies have synthesized derivatives that show promising inhibition of α-glucosidase, an enzyme crucial in carbohydrate metabolism. Some derivatives exhibited IC50 values between 26.0 µM and 459.8 µM, indicating their potential utility in managing type 2 diabetes mellitus .
Antimicrobial Activity
Quinoline derivatives, including this compound, have demonstrated antimicrobial properties:
- Antimicrobial Studies : The compound's structural features allow it to interact with bacterial enzymes and cell membranes, leading to inhibition of growth in various pathogens. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound derivatives against several cancer cell lines. The results indicated that certain substitutions on the quinoline ring significantly enhanced cytotoxicity, with some compounds showing IC50 values lower than standard chemotherapeutics like doxorubicin .
Case Study 2: Enzyme Inhibition
In another study focusing on diabetic management, several derivatives were synthesized and tested for α-glucosidase inhibition. The most effective compound showed an IC50 value significantly lower than the control (acarbose), highlighting its potential as a therapeutic agent in diabetes treatment .
Data Summary
| Application Area | Specific Activity | Observed IC50 Values |
|---|---|---|
| Anticancer | Cytotoxicity against A549 cells | IC50 = 5.6 mM |
| Cytotoxicity against HeLa cells | IC50 < 10 mM | |
| Enzyme Inhibition | α-Glucosidase inhibition | IC50 = 26.0 - 459.8 µM |
| Antimicrobial | Growth inhibition of pathogens | Varies by derivative |
Mechanism of Action
The mechanism of action of methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Position and Reactivity
- Chlorine vs.
- Carbamoyl vs. Halogens: The carbamoyl group (CONH₂) at position 2 in the target compound introduces hydrogen-bonding capacity, which is absent in halogenated analogs like Methyl 2-bromoquinoline-4-carboxylate . This could enhance interactions with biological targets such as enzymes or receptors.
- Ester vs. Carboxylic Acid: The methyl ester at position 4 (vs. carboxylic acid in 8-Chloroquinoxaline-6-carboxylic acid ) improves membrane permeability due to increased lipophilicity.
Biological Activity
Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
1. Overview of Biological Activity
This compound exhibits a range of biological activities, including:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antibiotic agent.
- Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, highlighting its potential in cancer therapeutics.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can bind to enzymes involved in critical metabolic pathways, thus altering their activity. This interaction can lead to either the inhibition or activation of these enzymes, depending on the context .
- Receptor Modulation : It may also interact with various receptors, influencing cellular signaling pathways that are crucial for cell proliferation and survival.
3.1 Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound has varying levels of effectiveness against different bacterial species.
3.2 Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values observed were:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
This indicates a promising anticancer profile, warranting further investigation into its mechanisms and potential clinical applications .
4. Comparison with Similar Compounds
The structural uniqueness of this compound, particularly the presence of both carbamoyl and chloro groups, distinguishes it from other quinoline derivatives. For instance:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| Methyl 2-chloroquinoline-4-carboxylate | Structure | Moderate antibacterial |
| 6-Chloro-2-methylquinoline | Structure | Limited anticancer effects |
This comparison highlights the enhanced biological activity attributed to the specific functional groups present in this compound .
5. Future Directions
Ongoing research is necessary to elucidate the detailed mechanisms by which this compound exerts its biological effects. Potential areas for further exploration include:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.
- Structural Modifications : To optimize the compound's efficacy and reduce potential toxicity.
- Combination Therapies : Investigating synergistic effects when used alongside existing antimicrobial or anticancer agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via sequential esterification and amidation. For example, dimethyl 8-chloroquinoline-2,4-dicarboxylate is hydrolyzed to the dicarboxylic acid, followed by selective carbamoylation at the 2-position using ammonia or urea derivatives. Reaction optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometric ratios of reagents to minimize side products like over-esterification . Yield improvements (up to 80%) are achieved by monitoring intermediates via TLC and quenching reactions at 90% conversion .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H NMR : Key signals include the methyl ester singlet at δ 4.02 ppm and aromatic protons between δ 7.8–8.7 ppm, with splitting patterns confirming substitution positions (e.g., J = 8.7 Hz for coupling between H-5 and H-6) .
- LC-MS (ESI+) : A molecular ion peak at m/z 265.0 [M+H]+ confirms the molecular weight. Purity (>95%) is validated using reverse-phase HPLC with a C18 column and acetonitrile/water gradients .
Q. How can researchers determine the lipophilicity (logP) of this compound for pharmacokinetic studies?
- Methodological Answer : Lipophilicity is measured via HPLC-derived capacity factors (k) using a C18 column and isocratic elution with methanol/water. The log k value correlates with calculated logP using software like MarvinSketch. For accuracy, calibrate with standard compounds of known logP (e.g., nitrobenzene, benzophenone) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., ambiguous NOE signals) be resolved during structural elucidation?
- Methodological Answer : Ambiguities in NOE or 2D NMR (e.g., COSY, HSQC) arise from overlapping aromatic signals. Use dynamic NMR experiments at variable temperatures (e.g., 25–60°C) to decouple exchange-broadened peaks. Alternatively, employ X-ray crystallography with SHELXL for refinement, leveraging high-resolution data (≤1.0 Å) to resolve disorder in the carbamoyl group .
Q. What strategies mitigate hydrolysis of the methyl ester group during biological assays?
- Methodological Answer : Stabilize the ester by:
- pH control : Maintain assays at pH 6.5–7.5 to avoid alkaline hydrolysis.
- Co-solvents : Use DMSO/water mixtures (≤10% DMSO) to reduce water activity.
- Prodrug analogs : Replace the methyl ester with tert-butyl or pivaloyloxymethyl esters, which hydrolyze selectively in target tissues .
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., GLUT1)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of GLUT1 (PDB: 4PYP). Parameterize the compound with GAFF force fields and assign partial charges via AM1-BCC. Validate predictions with isothermal titration calorimetry (ITC) to measure ΔG and ΔH of binding .
Q. What experimental designs address discrepancies in SAR studies between this compound and its analogs?
- Methodological Answer : For conflicting SAR data (e.g., 8-chloro vs. 8-fluoro analogs), conduct free-energy perturbation (FEP) simulations to quantify substituent effects on binding. Pair this with radiolabeled ligand displacement assays (e.g., ³H-labeled compound) to validate computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
